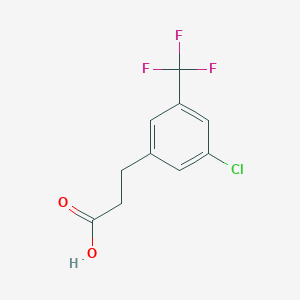

3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid

Description

BenchChem offers high-quality 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c11-8-4-6(1-2-9(15)16)3-7(5-8)10(12,13)14/h3-5H,1-2H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBIKAQUTQVOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of scientifically sound and field-proven pathways for the synthesis of 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid. This valuable building block is of significant interest in pharmaceutical and agrochemical research due to the unique physicochemical properties imparted by its trifluoromethyl and chloro substituents.[1] This document details two primary synthetic strategies: a palladium-catalyzed Heck reaction and the hydrogenation of a cinnamic acid precursor. The guide offers in-depth explanations of the underlying reaction mechanisms, step-by-step experimental protocols, and methods for the preparation of key starting materials. The content is structured to provide researchers and drug development professionals with the necessary information to confidently approach the synthesis of this and structurally related compounds.

Introduction and Significance

3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is a substituted aromatic carboxylic acid that has emerged as a crucial intermediate in the synthesis of complex organic molecules. The presence of both a chloro and a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics are highly sought after in the design of novel bioactive compounds.[2]

The trifluoromethyl group, in particular, is a bioisostere for a chlorine atom and is known to enhance the metabolic stability and binding affinity of drug candidates to their biological targets.[3] Consequently, 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid serves as a key component in the development of new pharmaceuticals, where it can be incorporated into larger molecular scaffolds to modulate their pharmacokinetic and pharmacodynamic profiles.[1][2] Beyond its applications in medicinal chemistry, this compound is also utilized in the synthesis of advanced agrochemicals, such as herbicides and pesticides.[1]

This guide will explore the most plausible and efficient synthetic routes to this important molecule, providing the technical details necessary for its successful laboratory-scale preparation.

Retrosynthetic Analysis and Proposed Pathways

A retrosynthetic analysis of the target molecule suggests two primary disconnection approaches, both of which are well-established in the field of organic synthesis.

Caption: Retrosynthetic analysis of the target molecule.

Pathway 1: The Heck Reaction This approach involves the palladium-catalyzed coupling of an aryl halide with an acrylic acid derivative, followed by the reduction of the resulting cinnamic acid or its ester.[4] This is a powerful and versatile method for the formation of carbon-carbon bonds.

Pathway 2: Catalytic Hydrogenation of a Cinnamic Acid Precursor This pathway first involves the synthesis of the corresponding cinnamic acid derivative, typically through a condensation reaction, which is then reduced to the desired propanoic acid. This is a classic and often high-yielding method.

Synthesis of Key Starting Materials

The successful synthesis of the target molecule relies on the availability of a key substituted benzene precursor. A plausible route to a suitable starting material, 1-bromo-3-chloro-5-(trifluoromethyl)benzene, is outlined below, based on patented methodologies.

Synthesis of 1-Bromo-3-chloro-5-(trifluoromethyl)benzene

This multi-step synthesis starts from the commercially available o-aminobenzotrifluoride.

Caption: Synthesis of 1-bromo-3-chloro-5-(trifluoromethyl)benzene.

Experimental Protocol:

-

Bromination and Chlorination: o-Aminobenzotrifluoride is first brominated and then chlorinated to yield 4-bromo-2-chloro-6-trifluoromethylaniline.

-

Diazotization and Deamination: The resulting aniline derivative is then subjected to diazotization followed by a deamination reaction, for instance, by treatment with hypophosphorous acid or ethanol, to afford the desired 1-bromo-3-chloro-5-(trifluoromethyl)benzene.

This precursor is now ready for use in the subsequent carbon-carbon bond-forming reactions.

Pathway 1: The Heck Reaction Approach

The Mizoroki-Heck reaction provides a direct method for the arylation of alkenes. In this pathway, 1-bromo-3-chloro-5-(trifluoromethyl)benzene is coupled with an acrylate ester, followed by hydrolysis and reduction.

Caption: Heck reaction pathway for the synthesis.

Step 1: Heck Coupling

Mechanism: The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the acrylate, and subsequent β-hydride elimination to release the product and regenerate the catalyst.

Experimental Protocol:

-

To a solution of 1-bromo-3-chloro-5-(trifluoromethyl)benzene (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add ethyl acrylate (1.2 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq), a phosphine ligand like triphenylphosphine (PPh₃, 0.04 eq), and a base, for example, triethylamine (Et₃N, 2.0 eq).

-

The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield ethyl 3-(3-chloro-5-(trifluoromethyl)phenyl)acrylate.

Step 2: Saponification and Reduction

The resulting acrylate ester is then converted to the target propanoic acid.

Experimental Protocol:

-

The ethyl 3-(3-chloro-5-(trifluoromethyl)phenyl)acrylate is dissolved in a mixture of ethanol and water, and sodium hydroxide (2.0 eq) is added.

-

The mixture is heated to reflux until the ester is completely hydrolyzed.

-

The reaction is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is acidified with HCl, and the precipitated cinnamic acid is filtered and dried.

-

The dried 3-(3-chloro-5-(trifluoromethyl)phenyl)cinnamic acid is then dissolved in a solvent like methanol or ethyl acetate, and a catalytic amount of 10% palladium on carbon (Pd/C) is added.

-

The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid.

Pathway 2: Cinnamic Acid Hydrogenation Approach

This alternative route involves the initial synthesis of the corresponding cinnamic acid, which is then reduced.

Caption: Cinnamic acid hydrogenation pathway.

Step 1: Knoevenagel Condensation

Mechanism: This reaction involves the condensation of an aldehyde with an active methylene compound, in this case, malonic acid, to form an α,β-unsaturated acid.

Experimental Protocol:

-

A mixture of 3-chloro-5-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.1 eq), and a catalytic amount of piperidine in pyridine is heated to reflux.

-

The reaction progress is monitored by the evolution of CO₂ and TLC.

-

After completion, the reaction mixture is cooled and poured into ice-water with concentrated HCl.

-

The precipitated 3-(3-chloro-5-(trifluoromethyl)phenyl)cinnamic acid is collected by filtration, washed with water, and dried.

Step 2: Catalytic Hydrogenation

This step is identical to the reduction step in Pathway 1.

Experimental Protocol:

-

The synthesized 3-(3-chloro-5-(trifluoromethyl)phenyl)cinnamic acid is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

A catalytic amount of 10% Pd/C is added, and the mixture is subjected to hydrogenation under a hydrogen atmosphere until the starting material is consumed.

-

The catalyst is filtered off, and the solvent is removed under reduced pressure to afford the pure 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid. A patent for a similar compound suggests a yield of 81-85% for this type of hydrogenation.[4]

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid | C₁₀H₈ClF₃O₂ | 252.62 | 916420-78-5 |

Conclusion

The synthesis of 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid can be effectively achieved through two robust and well-precedented synthetic pathways. The Heck reaction offers a convergent approach, while the Knoevenagel condensation followed by hydrogenation provides a more traditional linear sequence. The choice of pathway may depend on the availability of starting materials, desired scale, and laboratory capabilities. Both routes are expected to provide the target compound in good overall yield and purity. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and agrochemical development to synthesize this and other valuable trifluoromethylated building blocks.

References

-

MySkinRecipes. 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. [Link]

- Google Patents. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl)

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

ResearchGate. Scheme 3 Synthesis of compounds 32-39. Reagents and conditions. [Link]

Sources

- 1. 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jelsciences.com [jelsciences.com]

- 4. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction: Contextualizing a Key Synthetic Intermediate

In the landscape of modern agrochemical and pharmaceutical synthesis, the strategic incorporation of halogen and trifluoromethyl moieties is a cornerstone of molecular design. These groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid stands as a significant exemplar of this chemical strategy. It serves as a critical building block in the synthesis of more complex, biologically active molecules.[1] Its utility is primarily recognized in the development of novel pesticides and herbicides, where its specific structural features contribute to the efficacy of the final active ingredients.

This guide provides a comprehensive technical overview of the core physicochemical properties of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. Moving beyond a simple data sheet, this document elucidates the causality behind experimental choices for property determination and offers field-proven, self-validating protocols. The objective is to equip researchers and development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic and developmental workflows.

Molecular Identity and Structure

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The fundamental identifiers for 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid are summarized below.

| Identifier | Value | Source |

| CAS Number | 916420-78-5 | [1] |

| Molecular Formula | C₁₀H₈ClF₃O₂ | [1] |

| Molecular Weight | 252.62 g/mol | [1] |

| IUPAC Name | 3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid | |

| SMILES | O=C(O)CCC1=CC(C(F)(F)F)=CC(Cl)=C1 | [1] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, size="7.6,5", ratio=fill]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,-1.2!"]; C4 [label="C", pos="1.4,-2.4!"]; C5 [label="C", pos="0,-2.4!"]; C6 [label="C", pos="-0.7,-1.2!"]; C7 [label="C", pos="-2.1,-1.2!"]; C8 [label="C", pos="-3.0,0!"]; C9 [label="C", pos="-4.4,0!"]; O1 [label="O", pos="-5.1,1.2!"]; O2 [label="O", pos="-5.1,-1.2!"]; H_O2 [label="H", pos="-6.0,-1.2!"]; Cl [label="Cl", pos="3.5,-1.2!"]; C_CF3 [label="C", pos="-1.4,-3.6!"]; F1 [label="F", pos="-0.7,-4.8!"]; F2 [label="F", pos="-2.1,-4.8!"]; F3 [label="F", pos="-2.1,-3.0!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- O1 [style=double]; C9 -- O2; O2 -- H_O2; C3 -- Cl; C5 -- C_CF3; C_CF3 -- F1; C_CF3 -- F2; C_CF3 -- F3; }

Core Physicochemical Properties: A Quantitative Overview

The physicochemical profile of a molecule dictates its behavior in both chemical and biological systems. Properties such as acidity (pKa) and lipophilicity (logP) are critical predictors of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is paramount in drug development. While experimental data for this specific compound is not widely published, reliable computational models provide valuable estimates.

| Property | Predicted/Known Value | Significance in R&D |

| pKa (acidic) | ~4.10 (Predicted) | Governs ionization state at physiological pH, impacting solubility and membrane permeability. |

| logP | ~3.85 (Predicted) | Indicates lipophilicity; crucial for predicting absorption and distribution characteristics. |

| Polar Surface Area | 37.3 Ų | Influences membrane transport and interactions with polar biological targets. |

| Appearance | White to off-white solid (Typical) | Basic quality control parameter. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., Methanol, Chloroform). | Affects formulation, reaction conditions, and bioavailability. |

Note: Predicted values for pKa and logP are derived from established computational algorithms (e.g., Chemicalize, SwissADME) and serve as robust estimates in the absence of experimental data.

Methodologies for Experimental Determination

To ensure scientific integrity, predicted values must be confirmed experimentally. The following sections detail standardized, self-validating protocols for determining the most critical physicochemical parameters.

Determination of pKa via Potentiometric Titration

The pKa, or acid dissociation constant, is arguably the most important property of a carboxylic acid. It defines the pH at which the compound exists in a 50:50 equilibrium between its protonated (neutral) and deprotonated (anionic) forms. Potentiometric titration remains the gold standard for its determination due to its precision and reliability.

Causality Behind Experimental Choices:

-

Co-solvent System: For compounds with low aqueous solubility, a co-solvent system (e.g., methanol/water) is often necessary. The resulting pKa is measured at several co-solvent ratios and extrapolated back to 0% co-solvent to determine the true aqueous pKa.

-

Inert Atmosphere: Titrations are performed under a nitrogen or argon atmosphere to prevent the dissolution of atmospheric CO₂, which would form carbonic acid and interfere with the accurate determination of the equivalence point.

-

Constant Ionic Strength: Maintaining a constant ionic strength with a background electrolyte (e.g., KCl) ensures that the activity coefficients of the ions remain stable, leading to a more accurate pKa value.

Step-by-Step Protocol:

-

Preparation: Accurately weigh the compound to prepare a solution of known concentration (e.g., 1-5 mM) in a suitable solvent system (e.g., 20% Methanol/80% Water) containing 0.15 M KCl.

-

Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

-

Titration Setup: Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25°C). Insert the calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH). Purge the headspace with nitrogen.

-

Data Collection: Add small, precise aliquots of the titrant to the sample solution. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be found precisely using the first or second derivative of the titration curve.

Determination of logP via the Shake-Flask Method

The n-octanol/water partition coefficient (logP) is the primary measure of a compound's lipophilicity. The shake-flask method, as described in OECD Guideline 107, is the traditional and most direct method for its determination.

Causality Behind Experimental Choices:

-

Pre-saturation of Solvents: Both the n-octanol and water phases are pre-saturated with each other before the experiment. This is critical because the mutual solubility of these solvents, though low, can alter the final volumes and affect the calculated concentration, leading to inaccurate results.

-

Choice of Concentration: The experiment must be conducted at a concentration low enough to be well below the solubility limit in either phase to avoid measurement artifacts.

-

Centrifugation: After shaking, centrifugation is the most effective way to ensure a clean separation of the two phases, preventing micro-emulsions that would falsely inflate the concentration measured in the aqueous phase.

Step-by-Step Protocol:

-

Solvent Preparation: Mix n-octanol and purified water in a large vessel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

-

Stock Solution: Prepare a stock solution of the test compound in pre-saturated n-octanol.

-

Partitioning: In a centrifuge tube, combine a precise volume of the stock solution with a precise volume of pre-saturated water. The volume ratio is chosen based on the expected logP.

-

Equilibration: Cap the tube and shake it for a set period (e.g., 5-10 minutes) at a constant temperature. Avoid overly vigorous shaking that can lead to stable emulsions.

-

Phase Separation: Centrifuge the tube at a moderate speed until a clear separation between the n-octanol and water layers is observed.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Analytical Characterization

The identity and purity of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid must be rigorously confirmed. A multi-technique approach is essential for unambiguous characterization.

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid to suppress ionization) is typically effective. Purity is determined by the area percentage of the main peak.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI) in negative mode is ideal for this carboxylic acid, and will show a prominent ion corresponding to [M-H]⁻.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide structural confirmation by showing characteristic signals for the aromatic and aliphatic protons, with predictable chemical shifts and coupling patterns.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

¹⁹F NMR: A crucial tool for fluorinated compounds. It will show a single sharp signal for the -CF₃ group, confirming its presence.

-

Safety and Handling

As with any laboratory chemical, proper handling of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is essential. The following information is a summary based on data for structurally similar compounds.

-

Hazard Classification: Expected to be classified as an irritant. May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is a valuable synthetic intermediate whose utility is defined by its specific physicochemical characteristics. The presence of the chloro and trifluoromethyl groups imparts a distinct lipophilicity and electronic nature, while the propanoic acid moiety provides a handle for further synthetic transformations and governs its acid-base properties. A thorough understanding and experimental validation of its pKa, logP, and solubility are critical for its effective application in research and development, enabling predictable behavior in reaction conditions and biological systems. The protocols and data presented in this guide serve as a foundational resource for scientists working with this important chemical building block.

References

-

Appchem. 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. [Link]

Sources

An In-depth Technical Guide to 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid (CAS 916420-78-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, with CAS number 916420-78-5, is a halogenated aromatic compound of significant interest in synthetic and medicinal chemistry. Its molecular structure, featuring both a chloro and a trifluoromethyl group on the phenyl ring, imparts unique electronic properties that make it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its known properties, potential applications, and synthetic considerations. While detailed experimental data for this specific compound is not extensively available in public literature, this document consolidates the existing information and provides expert insights based on the analysis of structurally related molecules.

Chemical Identity and Physicochemical Properties

3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is a derivative of phenylpropanoic acid. The presence of the electron-withdrawing chloro and trifluoromethyl groups is expected to significantly influence its acidity and reactivity.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 916420-78-5 | [1] |

| Molecular Formula | C₁₀H₈ClF₃O₂ | [1] |

| Molecular Weight | 252.6175 g/mol | [1][2] |

| Appearance | Expected to be a solid at room temperature | General chemical knowledge |

| Storage Condition | Room temperature | [2] |

Synthesis and Manufacturing

While a specific, detailed industrial synthesis protocol for 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is not publicly disclosed, a conceptual synthetic workflow can be proposed based on common organic chemistry reactions. A plausible route would involve the modification of a commercially available starting material, such as 3-chloro-5-(trifluoromethyl)aniline or a related benzene derivative.

A generalized synthetic approach could involve a Heck or a Suzuki coupling reaction to introduce the propanoic acid side chain or a precursor to it. Subsequent functional group transformations would then yield the final product. The choice of catalysts, solvents, and reaction conditions would be critical to ensure a high yield and purity of the final product.[3]

Figure 1: A conceptual workflow for the synthesis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid.

Applications in Research and Development

The primary utility of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid lies in its role as a key intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[2]

Agrochemicals

This compound serves as a building block for the development of novel herbicides and pesticides. The trifluoromethyl and chloro groups can enhance the biological activity and stability of the final active ingredients, making them more effective in crop protection.[2]

Pharmaceuticals

In pharmaceutical research, this molecule is a valuable scaffold for the design of new drug candidates. The halogen and trifluoromethyl substituents can improve the metabolic stability and membrane permeability of a drug, which are critical pharmacokinetic properties.[4] The structural motif of a substituted phenylpropanoic acid is found in various biologically active compounds.

Figure 2: Logical relationship of the core compound to its primary applications.

Biological Activity and Mechanism of Action

There is no specific information available in the public domain regarding the biological activity or mechanism of action of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid itself. Its significance is derived from the biological activities of the larger molecules synthesized from it. The chloro and trifluoromethyl groups are known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic profiles in drug candidates.[4]

Safety and Handling

A detailed safety data sheet (SDS) for this specific compound is not widely available. However, based on the safety information for structurally similar compounds, it should be handled with care in a well-ventilated area.[5] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.

Analytical Characterization

The definitive analytical characterization of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the structure, including the substitution pattern on the aromatic ring and the structure of the propanoic acid side chain.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern, further aiding in structural elucidation.

Note: As of the writing of this guide, no publically available experimental spectral data for this specific compound has been found.

Conclusion

3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is a valuable chemical intermediate with significant potential in the development of new agrochemicals and pharmaceuticals. The presence of both chloro and trifluoromethyl substituents on the phenyl ring provides a unique combination of properties that are desirable in the design of bioactive molecules. While a comprehensive experimental dataset for this compound is not yet available in the public literature, its structural features and the applications of related compounds suggest that it will continue to be a molecule of interest for researchers in synthetic and medicinal chemistry. Further research to fully characterize its physicochemical properties, develop efficient synthetic routes, and explore its potential in various applications is warranted.

References

-

Appchem. 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid | 916420-78-5. [Link]

-

MySkinRecipes. 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. [Link]

-

Taye, Y. A., et al. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PMC. [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]

-

The Good Scents Company. 3-phenyl propionic acid. [Link]

-

MDPI. Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. [Link]

-

Exposome-Explorer. 3-Phenylpropionic acid (Compound). [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid [myskinrecipes.com]

- 3. 3-[2-(3-Cyano-5-fluorophenoxy)-5-methylsulfanylphenyl]propanoic acid | 1672665-67-6 | Benchchem [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding a Modern Pharmacophore

The strategic incorporation of halogen and trifluoromethyl moieties into organic scaffolds represents a cornerstone of modern medicinal chemistry. These substitutions can dramatically influence a molecule's physicochemical properties, metabolic stability, and target-binding affinity. This guide provides a comprehensive technical overview of 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid, a compound emblematic of this design strategy. While direct and extensive literature on this specific molecule is nascent, this document synthesizes information from closely related analogs and foundational chemical principles to provide a robust framework for its study and application. By exploring its structural attributes, potential synthetic pathways, and likely spectroscopic signature, we aim to equip researchers with the foundational knowledge necessary to exploit its potential in drug discovery and materials science.

Molecular Architecture and Physicochemical Profile

3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is a derivative of phenylpropanoic acid, a structural motif present in numerous biologically active compounds. Its architecture is characterized by a central benzene ring substituted at the meta positions with a chloro group and a trifluoromethyl group. A propanoic acid side chain is attached to this substituted phenyl ring.

Key Structural Features:

-

Substituted Phenyl Ring: The 1,3,5-substitution pattern on the benzene ring is crucial. The chlorine atom and the trifluoromethyl group are strong electron-withdrawing groups, which significantly influence the electronic distribution of the aromatic ring and the acidity of the carboxylic acid.

-

Trifluoromethyl Group (-CF3): This group is a bioisostere of a methyl group but with vastly different properties. Its high electronegativity and lipophilicity can enhance membrane permeability and metabolic stability by blocking potential sites of oxidation.

-

Chloro Group (-Cl): The presence of chlorine, a halogen, further increases the molecule's lipophilicity and can introduce specific steric and electronic interactions within a biological target's binding pocket.

-

Propanoic Acid Side Chain: This flexible three-carbon chain terminating in a carboxylic acid provides a key point for interaction, particularly through hydrogen bonding and ionic interactions. The conformational flexibility of this chain allows it to adopt various orientations to optimize binding.

A summary of its key identifiers and computed physicochemical properties is presented below.

| Identifier/Property | Value | Reference |

| CAS Number | 916420-78-5 | N/A |

| Molecular Formula | C₁₀H₈ClF₃O₂ | N/A |

| Molecular Weight | 252.62 g/mol | N/A |

| LogP (predicted) | ~3.5-4.0 | N/A |

| pKa (predicted) | ~4.0-4.5 | N/A |

The predicted LogP suggests significant lipophilicity, a characteristic often sought in drug candidates to enhance passage through cellular membranes. The predicted pKa indicates it will exist predominantly in its carboxylate form at physiological pH.

Synthesis and Derivatization Strategies

Proposed Synthetic Workflow

The proposed synthesis can be envisioned as a two-step process starting from 3-chloro-5-(trifluoromethyl)benzaldehyde.

Caption: Proposed synthetic pathway to the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)acrylic acid

-

To a reaction vessel equipped with a reflux condenser, add 3-chloro-5-(trifluoromethyl)benzaldehyde, malonic acid (1.1 equivalents), and a suitable solvent such as pyridine or a mixture of pyridine and piperidine.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into an excess of cold, dilute hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the crude cinnamic acid derivative. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for purification.

Step 2: Synthesis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid

-

In a hydrogenation vessel, dissolve the 3-(3-chloro-5-(trifluoromethyl)phenyl)acrylic acid in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, ~1-5 mol%).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid.

-

The crude product can be purified by recrystallization from a solvent system like hexane/ethyl acetate to afford the final product.

Spectroscopic and Crystallographic Analysis (Predicted)

Direct experimental spectroscopic and crystallographic data for 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid are not currently available in public databases. However, based on the known spectra of related compounds, a predictive analysis can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (δ 7.5-8.0 ppm): Three signals corresponding to the three protons on the substituted phenyl ring. Due to the meta-substitution, complex splitting patterns (e.g., doublets, triplets, or multiplets) are anticipated. The electron-withdrawing nature of the Cl and CF₃ groups will likely shift these protons downfield.

-

Aliphatic Region (δ 2.5-3.5 ppm): Two triplets corresponding to the two methylene groups (-CH₂-CH₂-) of the propanoic acid side chain. The methylene group adjacent to the phenyl ring will appear slightly more downfield than the methylene group adjacent to the carboxylic acid.

-

Carboxylic Acid Proton (δ 10-12 ppm): A broad singlet for the acidic proton of the carboxyl group, which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Aromatic Region (δ 120-140 ppm): Signals for the six carbons of the phenyl ring. The carbons attached to the chlorine and trifluoromethyl groups will have characteristic chemical shifts and may show coupling to fluorine.

-

Carbonyl Carbon (δ ~170-180 ppm): A signal for the carboxylic acid carbonyl carbon.

-

Aliphatic Carbons (δ ~30-40 ppm): Two signals for the methylene carbons.

-

Trifluoromethyl Carbon (δ ~120-130 ppm): A quartet due to coupling with the three fluorine atoms.

-

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 252 and 254 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom. Key fragmentation patterns would likely involve:

-

Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 207/209.

-

Cleavage of the bond between the two methylene groups, leading to fragments corresponding to the substituted benzyl cation and the propanoic acid radical.

-

Further fragmentation of the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-F Stretches (Trifluoromethyl Group): Strong absorptions in the range of 1100-1350 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Absorptions in their characteristic regions.

X-ray Crystallography

The crystal structure of a related compound, 3,5-bistrifluoromethylhydrocinnamic acid, has been reported.[2] It reveals that the molecules form centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid groups. It is highly probable that 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid would adopt a similar packing motif. The propanoic acid side chain is flexible and can adopt different conformations.

Biological Activity and Therapeutic Potential

While the specific biological activity of 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid has not been extensively reported, the broader class of substituted phenylpropanoic acids has shown significant promise in various therapeutic areas.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Several studies have demonstrated that substituted phenylpropanoic acid derivatives can act as potent dual agonists for PPARα and PPARγ.[3][4] These receptors are key regulators of lipid and glucose metabolism, and dual agonists are sought after for the treatment of type 2 diabetes and dyslipidemia. The structural features of 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid, particularly the lipophilic substituted phenyl ring and the carboxylic acid headgroup, are consistent with the pharmacophore for PPAR agonists.

G Protein-Coupled Receptor 40 (GPR40) Agonism

GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) has emerged as an attractive target for the treatment of type 2 diabetes. Phenylpropanoic acid derivatives have been a major scaffold for the development of GPR40 agonists.[5][6] These agonists enhance glucose-stimulated insulin secretion from pancreatic β-cells. The structural characteristics of the title compound make it a candidate for investigation as a GPR40 agonist.

Caption: Potential biological targets and outcomes.

Analytical Methodologies

The analysis of 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid would typically involve standard chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column would be the method of choice for purity determination and quantification. A mobile phase consisting of an acetonitrile/water or methanol/water gradient with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) would be suitable. Detection would be achieved using a UV detector, likely at a wavelength around 254 nm.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester) would likely be necessary. This would allow for separation on a standard non-polar or medium-polarity capillary column and subsequent mass spectral analysis for identification and quantification.

Conclusion and Future Directions

3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid represents a molecule of significant interest for medicinal chemists and drug discovery scientists. Its structure embodies key principles of modern pharmacophore design, leveraging the unique properties of halogen and trifluoromethyl substituents to create a scaffold with high potential for biological activity. While direct experimental data for this compound is limited, this guide has provided a comprehensive overview based on sound chemical principles and data from closely related analogs.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol and complete spectroscopic (NMR, MS, IR) and crystallographic characterization are essential.

-

Biological Screening: A thorough evaluation of its activity against key therapeutic targets, such as PPARs and GPR40, is warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs will be crucial to understand the SAR and to optimize potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: In vivo studies to determine its ADME (absorption, distribution, metabolism, and excretion) and toxicity profile will be necessary to assess its potential as a drug candidate.

By systematically addressing these areas, the scientific community can fully elucidate the potential of 3-(3-chloro-5-(trifluoromethyl)phenyl)propanoic acid and its derivatives as valuable tools in the development of new therapeutics.

References

-

Design, synthesis, and biological evaluation of novel constrained meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor alpha and gamma dual agonists. PubMed. Available at: [Link]

-

Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. MDPI. Available at: [Link]

-

Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. PubMed. Available at: [Link]

-

Design, synthesis, and evaluation of a series of novel phenylpropanoic acid derivatives agonists for the FFA1. PubMed. Available at: [Link]

-

Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1). PubMed. Available at: [Link]

-

Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. MDPI. Available at: [Link]

- Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate. Google Patents.

-

Exploring 3-(3-(Trifluoromethyl)phenyl)propanoic acid: Properties and Applications. Soho. Available at: [Link]

-

Scheme 3 Synthesis of compounds 32-39. Reagents and conditions. ResearchGate. Available at: [Link]

-

3-Trifluoromethylphenyl-.beta.-phenylpropionate - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Propanoic acid, 3-chloro-. NIST WebBook. Available at: [Link]

-

Propanoic acid, phenyl ester. NIST WebBook. Available at: [Link]

-

3-(3-Trifluoromethylphenyl)propanoic acid. PubChem. Available at: [Link]

-

Showing Compound 3-Phenylpropanoic acid (FDB008271). FooDB. Available at: [Link]

-

3,3,3-Triphenylpropionic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. Chembase. Available at: [Link]

-

Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. ACS Publications. Available at: [Link]

-

1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Human Metabolome Database. Available at: [Link]

-

Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. MDPI. Available at: [Link]

Sources

- 1. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]

- 2. Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid | MDPI [mdpi.com]

- 3. Design, synthesis, and biological evaluation of novel constrained meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor alpha and gamma dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of a series of novel phenylpropanoic acid derivatives agonists for the FFA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanistic Profile of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid

Foreword: From Building Block to Bioactivity

In the landscape of modern chemical synthesis, certain molecules stand out not for their direct biological effects, but for the potential they unlock. 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is one such molecule. While not a therapeutic agent in its own right, its unique chemical architecture makes it a valuable intermediate in the creation of novel agrochemicals and pharmaceuticals.[1] This guide provides a comprehensive overview of this compound, moving beyond its role as a synthetic precursor to explore its hypothetical mechanisms of action and the experimental pathways that could unveil its latent bioactivities. For the researcher and drug development professional, this document serves as a roadmap for innovation, transforming a simple building block into a source of potential discovery.

Part 1: Core Characteristics and Synthetic Viability

Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its application. The key characteristics of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid are summarized below:

| Property | Value |

| Molecular Formula | C₁₀H₈ClF₃O₂ |

| Molecular Weight | 252.62 g/mol |

| CAS Number | 916420-78-5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in most organic solvents |

The presence of both a chloro and a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties and lipophilicity.[1] The trifluoromethyl group, a strong electron-withdrawing moiety, enhances metabolic stability and membrane permeability, features highly desirable in bioactive compound design.[2]

Synthetic Pathway Overview

The synthesis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is a multi-step process that can be achieved through various organic synthesis routes. A plausible and efficient workflow is outlined below. This conceptual pathway is designed to provide a high-level overview for researchers aiming to produce this intermediate for further derivatization and biological screening.

Caption: A conceptual workflow for the synthesis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid.

Part 2: Known Applications as a Chemical Intermediate

The primary documented utility of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is as a precursor in the synthesis of more complex molecules. Its structural motifs are found in a variety of compounds with demonstrated biological activity, particularly in the agrochemical sector. While public-domain literature on specific, commercially available compounds synthesized directly from this intermediate is limited, its structural similarity to components of known insecticides and fungicides suggests its role in the development of new crop protection agents.[3]

Part 3: Hypothetical Mechanisms of Action and Proposed Research Workflows

Given the absence of direct research on the biological activity of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, this section presents a series of scientifically-grounded hypotheses on its potential mechanisms of action. These hypotheses are based on the known bioactivities of structurally related compounds and are accompanied by detailed experimental workflows to guide future research.

Hypothesis 1: Disruption of Insect Acetylcholinesterase (AChE)

Rationale: Many modern insecticides function by inhibiting acetylcholinesterase, an enzyme critical for nerve function in insects. The electrophilic nature of the trifluoromethyl group could facilitate binding to the active site of this enzyme.

Experimental Workflow:

Caption: Workflow for assessing the inhibition of fungal mitochondrial respiration.

Protocol: Fungal Mitochondrial Respiration Assay

-

Mitochondrial Isolation: Grow the target fungus (e.g., Botrytis cinerea) in a suitable liquid medium. Harvest the mycelia and isolate mitochondria using differential centrifugation.

-

Respiration Measurement: Resuspend the isolated mitochondria in a respiration buffer.

-

Compound Treatment: Add 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid at various concentrations to the mitochondrial suspension.

-

Substrate Addition: Initiate respiration by adding succinate.

-

Oxygen Consumption: Measure the rate of oxygen consumption using a Clark-type oxygen electrode.

-

Data Analysis: Compare the rates of oxygen consumption in the presence and absence of the compound to determine the extent of inhibition.

Part 4: Conclusion and Future Perspectives

3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid represents a molecule of significant potential. While its current role is primarily that of a synthetic intermediate, its structural features suggest a high likelihood of inherent biological activity. The hypothetical mechanisms of action and accompanying experimental workflows presented in this guide offer a clear path for future research. By systematically investigating its effects on key enzymes in insects and fungi, the scientific community can unlock the full potential of this versatile compound, potentially leading to the development of novel and effective agrochemicals or even therapeutics. The journey from a simple building block to a bioactive lead is a challenging but rewarding one, and for 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, that journey has just begun.

Part 5: References

-

MySkinRecipes. 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. [Link]

-

ResearchGate. Synthesis and Biological Activities of 3-1-(3-(2-Chloro-3,3,3-trifluoro-prop-1-enyl-2,2-dimethylcyclopropanecarbonyl)-3-Substituted Phenyl Thiourea. [Link]

-

PMC NIH. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. [Link]

-

PMC PubMed Central. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

Sources

The Biological Versatility of Halogenated Phenylpropanoic Acids: A Technical Guide for Drug Discovery

Introduction: The Chemical Appeal of Halogenated Phenylpropanoic Acids

The phenylpropanoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the phenyl ring dramatically expands the chemical space and biological activity of these molecules. Halogenation influences a compound's lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced potency and selectivity.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities of halogenated phenylpropanoic acids, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.

This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of this important class of compounds. We will delve into their anti-inflammatory, metabolic, neuroprotective, and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and mechanistic pathway diagrams.

Anti-inflammatory Activity: Beyond Traditional NSAIDs

Halogenated phenylpropanoic acids are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[3] However, emerging evidence suggests more complex immunomodulatory roles.

Mechanism of Action: Dual Inhibition and Cytokine Modulation

Many halogenated phenylpropanoic acids exhibit inhibitory activity against both COX-1 and COX-2 isoforms.[4][5] The relative selectivity for COX-2 over COX-1 is a key determinant of their gastrointestinal side-effect profile. Beyond COX inhibition, some derivatives have been shown to modulate inflammatory signaling pathways. For instance, certain compounds can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and upregulate anti-inflammatory cytokines such as transforming growth factor-beta 1 (TGF-β1).[6][7]

Structure-Activity Relationship

The nature and position of the halogen substituent significantly impact anti-inflammatory potency and COX selectivity. Generally, electron-withdrawing groups on the phenyl ring can enhance activity. For instance, chlorine substitution at the para-position of a pyrrole-containing phenylpropanoic acid derivative has been shown to be crucial for its anti-inflammatory effects.[6][7]

Data Summary: COX Inhibition

| Compound | Halogen Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Ibuprofen (for comparison) | None | 2.6 | 1.4 | 1.86 | [4] |

| Flurbiprofen | Fluoro | 0.3 | 1.2 | 0.25 | [4] |

| Diclofenac | Dichloro | 0.06 | 0.03 | 2.0 | [5] |

| Compound 3f | 4-Chlorophenyl | Not specified | Potent inhibitor | Not specified | [6][7] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the anti-inflammatory activity of a test compound.[4]

-

Animal Preparation: Male Wistar rats (150-200g) are used. Animals are fasted overnight with free access to water.

-

Compound Administration: The test compound or vehicle (control) is administered intraperitoneally or orally at a predetermined time before carrageenan injection. A reference drug like diclofenac is used as a positive control.[6][7]

-

Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[4]

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[4]

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

Metabolic Regulation: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Halogenated phenylpropanoic acids have emerged as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a crucial role in lipid and glucose metabolism.[3][8]

Mechanism of Action: Selective PPARγ Modulation

Halofenate, a well-studied chlorinated phenylpropanoic acid derivative, and its active metabolite, halofenic acid, act as selective PPARγ modulators (SPPARγMs).[8] They function as partial agonists, effectively displacing corepressors from the PPARγ receptor while inefficiently recruiting coactivators. This leads to a distinct gene expression profile compared to full agonists, potentially offering therapeutic benefits for type 2 diabetes with a reduced risk of side effects like weight gain.[8]

Structure-Activity Relationship

The structure-activity relationship for PPAR agonism is complex, with the nature of the halogen, its position, and the overall molecular conformation influencing subtype selectivity and potency.[7][9] For some series, a reversal of the typical stereochemistry-activity relationship has been observed, highlighting the nuanced interactions within the PPAR ligand-binding domain.[10]

Data Summary: PPAR Agonism

| Compound | Halogen Substituent | PPAR Subtype | EC50 (µM) | Activity | Reference(s) |

| Halofenic Acid | Chloro | γ | ~5 | Partial Agonist | [8] |

| L-631,033 | None | δ | 2 | Selective Agonist | [11] |

| Compound 18 | Fluoro | α | 7.22 | Dual Agonist | [12] |

| γ | 0.028 | [12] |

Experimental Protocol: PPAR Transactivation Assay

This cell-based assay is used to determine the ability of a compound to activate a specific PPAR subtype.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is co-transfected with an expression vector for the PPAR subtype of interest (e.g., PPARγ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene.

-

Compound Treatment: The transfected cells are treated with various concentrations of the test compound. A known PPAR agonist is used as a positive control.

-

Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The fold activation of the reporter gene is calculated relative to the vehicle control. EC50 values are determined from the dose-response curves.

Neuroprotective Effects: A Novel Therapeutic Avenue

Recent studies have highlighted the neuroprotective potential of halogenated phenylpropanoic acid derivatives, particularly in the context of ischemic stroke and neurodegenerative diseases.[13]

Mechanism of Action: Attenuation of Excitotoxicity

Certain halogenated derivatives of L-phenylalanine, such as 3,5-diiodo-L-tyrosine (DIT) and 3,5-dibromo-L-tyrosine (DBrT), have been shown to protect neurons from ischemic damage.[13] Their neuroprotective effects are attributed to the attenuation of excitatory glutamatergic synaptic transmission. These compounds reduce the frequency of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)/kainate receptor-mediated miniature excitatory postsynaptic currents (mEPSCs).[13]

Structure-Activity Relationship

The potency of neuroprotection appears to be influenced by the type and position of the halogen. For instance, DIT and DBrT are more potent than their non-halogenated parent compound, L-phenylalanine, in depressing glutamatergic synaptic transmission.[13]

Data Summary: Neuroprotection

| Compound | Halogen Substituent | Biological Effect | IC50 (µM) | In Vitro/In Vivo Model | Reference(s) |

| 3,5-diiodo-L-tyrosine (DIT) | Diiodo | Depression of AMPA/kainate mEPSC frequency | 104.6 | Rat cultured neurons | [13] |

| 3,5-dibromo-L-tyrosine (DBrT) | Dibromo | Depression of AMPA/kainate mEPSC frequency | 127.5 | Rat cultured neurons | [13] |

| DBrT | Dibromo | Reduction of LDH release | Not specified | Oxygen-glucose deprivation in neuronal cultures | [13] |

| DBrT | Dibromo | Reduction of brain infarct volume | Not specified | Rat model of transient MCAO | [13] |

Experimental Protocol: Lactate Dehydrogenase (LDH) Release Assay for Neurotoxicity

This assay measures the release of the cytosolic enzyme LDH from damaged cells, providing an index of cytotoxicity.[14][15][16][17]

-

Cell Culture: Neuronal cells are cultured in 96-well plates.

-

Induction of Neurotoxicity: Cells are exposed to a neurotoxic stimulus (e.g., glutamate or oxygen-glucose deprivation) in the presence or absence of the test compound.

-

Sample Collection: After the incubation period, the cell culture supernatant is collected.

-

LDH Measurement: The LDH activity in the supernatant is measured using a commercially available kit, which typically involves a colorimetric or fluorometric reaction.

-

Data Analysis: The amount of LDH released is quantified by measuring the absorbance or fluorescence. The percentage of neuroprotection is calculated by comparing the LDH release in compound-treated cells to that in untreated and vehicle-treated controls.

Antimicrobial Activity: A Less Explored Frontier

Some halogenated phenylpropanoic acids have demonstrated promising antimicrobial properties.

Mechanism of Action

The precise mechanisms of antimicrobial action are not fully elucidated but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Structure-Activity Relationship

The presence and nature of the halogen substituent are critical for antimicrobial activity. For example, 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid shows significant and selective activity against Escherichia coli and Staphylococcus aureus.[18] The free terminal carboxylic acid moiety also appears to be important for antibacterial activity.[18]

Data Summary: Antimicrobial Activity

| Compound | Halogen Substituent | Target Organism | MIC (µg/mL) | Reference(s) |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | Dichloro | E. coli | 16 | [18] |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester | Dichloro | E. coli | 32-64 | [18] |

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | Chloro | E. coli | 32-64 | [18] |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | Dichloro | S. aureus | 32-64 | [18] |

Conclusion and Future Perspectives

Halogenated phenylpropanoic acids represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their therapeutic potential spans from the well-established anti-inflammatory effects to emerging roles in metabolic regulation, neuroprotection, and antimicrobial therapy. The ability to fine-tune their pharmacological properties through strategic halogenation makes them attractive candidates for further drug discovery and development.

Future research should focus on elucidating the detailed molecular mechanisms underlying their diverse biological effects, particularly in the context of neuroprotection and antimicrobial action. A more systematic exploration of the structure-activity relationships, encompassing a wider range of halogenation patterns, will be crucial for the rational design of next-generation therapeutics with improved potency, selectivity, and safety profiles. The integration of computational modeling with empirical screening will undoubtedly accelerate the identification of novel lead compounds within this fascinating chemical class.

References

- Burroughs, H. S., et al. (2012). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Journal of Neuroscience Methods, 203(1), 141-145.

- Chan, G. K., et al. (2013). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 57(1), 2.22.1-2.22.14.

- Di Pasquale, E., et al. (2007). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 38(2), 484-490.

- Jiao, J., et al. (2020). Lactate Dehydrogenase Release Assay. Bio-protocol, 10(12), e3641.

- BenchChem. (2025). Application Notes and Protocols for LPS-Induced TNF-α Secretion Assay. BenchChem.

- Gfeller, D., et al. (2011). Structure-property relationships of fluorinated carboxylic acid bioisosteres. ACS Medicinal Chemistry Letters, 2(10), 734-738.

- Legradi, A., et al. (2012). Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. Bio-protocol, 2(20), e272.

- O'Dwyer, M. J., et al. (2016). Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. Frontiers in Immunology, 7, 44.

- Hooke Laboratories. (n.d.). LPS-induced cytokine production in vivo.

- Gfeller, D., et al. (2011). Structure property relationships of fluorinated carboxylic acid bioisosteres. ACS Medicinal Chemistry Letters, 2(10), 734-738.

- Boskabadi, M. H., et al. (2020). Experiment protocol. Step 1 (Pretreatment): 3 days before LPS...

- Rojas-Carvajal, M., et al. (2020). A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. Acta Biologica Colombiana, 25(1), 174-178.

- Singh, P., et al. (2023). Structure activity relationship of the synthesized compounds.

- Eltamany, E. E., et al. (2020). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. Molecules, 25(18), 4169.

- BenchChem. (2025). 3-Bromo-3-phenylpropanoic acid | High Purity |. BenchChem.

- Abcam. (n.d.).

- ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes.

- Ohashi, M., et al. (2011). Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship. Journal of Medicinal Chemistry, 54(1), 331-341.

- ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...

- ResearchGate. (n.d.). IC50 values calculated for COX-1 and COX-2 enzymes after incubation for...

- Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines, 13(8), 2003.

- BenchChem. (2025). The Genesis of a Versatile Synthetic Building Block: A Technical Guide to 3-Bromo-3-phenylpropanoic Acid. BenchChem.

- PubChem. (n.d.). 2-Bromo-3-phenylpropanoic acid. PubChem.

- Allen, T., et al. (2006). Halofenate is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity. Diabetes, 55(9), 2523-2533.

- Zaky, M. Y., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(21), 7350.

- Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines, 13(8), 2003.

- Asif, M. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135.

- Drug Design Org. (n.d.).

- He, J., et al. (2019). In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. Antibiotics, 8(4), 184.

- PubChem. (n.d.). 3-Bromo-2-phenylpropanoic acid. PubChem.

- Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(16), 9444-9449.

- He, J., et al. (2019). In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. Antibiotics, 8(4), 184.

- ResearchGate. (n.d.). IC50 values of the studied compounds obtained from the COX‐1 and COX‐2 inhibitor screening assay.

- Zeiger, E., et al. (1990). Structure-activity relationships within various series of p-phenylenediamine derivatives. Mutation Research/Genetic Toxicology, 242(2), 95-101.

- De Vita, D., et al. (2020). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. European Journal of Medicinal Chemistry, 188, 112023.

- ResearchGate. (n.d.). EC 50 and maximal activities of PPARγ ligands.

- BenchChem. (2025). An In-depth Technical Guide to 3-Bromo-3-phenylpropanoic Acid. BenchChem.

- Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-3776.

- Hansen, M. H., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Antibiotics, 11(8), 984.

- Alminoprofen has anti-inflammatory properties different from the classical NSAID. (1997). British Journal of Pharmacology, 122(4), 727-734.

- Kuwabara, N., et al. (2012). Peroxisome proliferator-activated receptors (PPARs) have multiple binding points that accommodate ligands in various conformations: phenylpropanoic acid-type PPAR ligands bind to PPAR in different conformations, depending on the subtype. Journal of Medicinal Chemistry, 55(2), 893-902.

- Satoh, T., et al. (2007). Neuroprotective effects of phenylenediamine derivatives independent of an antioxidant pathway in neuronal HT22 cells. Neuroscience Letters, 418(1), 102-105.

- Berger, J., et al. (1999). Structural requirements and cell-type specificity for ligand activation of peroxisome proliferator-activated receptors. Journal of Biological Chemistry, 274(10), 6718-6725.

- Hansen, M. H., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Antibiotics, 11(8), 984.

Sources

- 1. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 2. Structure-activity relationships within various series of p-phenylenediamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxisome proliferator-activated receptors (PPARs) have multiple binding points that accommodate ligands in various conformations: phenylpropanoic acid-type PPAR ligands bind to PPAR in different conformations, depending on the subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Halofenate is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and evaluation of a novel series of alpha-substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor (PPAR) alpha/delta dual agonists for the treatment of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural requirements and cell-type specificity for ligand activation of peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Strategic Imperative in the Molecular Architecture of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorinated moieties, particularly the trifluoromethyl (CF3) group, has become a cornerstone of modern medicinal chemistry.[1][2] This guide provides a detailed technical analysis of the multifaceted role of the trifluoromethyl group within the specific context of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid. We will dissect the profound influence of this functional group on the molecule's physicochemical properties, including its electronic profile, lipophilicity, and metabolic stability. Furthermore, we will explore the implications of these properties for potential biological activity and receptor interactions. This document synthesizes theoretical principles with practical, field-proven experimental protocols, offering researchers and drug development professionals a comprehensive resource for understanding and leveraging the power of trifluoromethylation.

The Physicochemical Impact of Trifluoromethylation

The introduction of a trifluoromethyl group onto an aromatic scaffold, as seen in 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, fundamentally alters the molecule's core characteristics. These changes are not trivial; they are deliberate modifications intended to enhance drug-like properties.[1][3]

Potent Electronic Modulation

The CF3 group is a powerful electron-withdrawing substituent, a property stemming from the high electronegativity of its three fluorine atoms.[4][5] This strong inductive effect (-I) pulls electron density away from the phenyl ring, rendering it electron-poor.[5][6] In the subject molecule, this effect is compounded by the presence of a second electron-withdrawing group, chlorine.

This electronic perturbation has two critical consequences:

-

Increased Acidity (Lower pKa): The electron-withdrawing nature of the CF3 and Cl groups stabilizes the carboxylate anion of the propanoic acid side chain upon deprotonation. This stabilization facilitates the release of the proton, thereby increasing the acidity of the molecule compared to its non-substituted phenylpropanoic acid analog.[7][8] Modulating a compound's pKa is crucial for controlling its ionization state at physiological pH, which in turn affects solubility, membrane transport, and target binding.[1]

-

Altered Aromatic Reactivity: The electron-deficient phenyl ring is significantly deactivated towards electrophilic aromatic substitution reactions.[6] While this is more relevant during chemical synthesis, it underscores the profound electronic influence of the CF3 group.

Caption: Inductive electron withdrawal by CF3 and Cl groups.

Enhanced Lipophilicity